molecular formula C11H11BrO2 B572755 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid CAS No. 1314654-60-8

1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid

Cat. No. B572755
M. Wt: 255.111
InChI Key: QOGZYPQBUSUONK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C11H11BrO2 . It has a molecular weight of 255.11 . This compound has diverse applications in scientific research, including organic synthesis, drug discovery, and materials science.


Molecular Structure Analysis

The molecular structure of “1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid” is represented by the formula C11H11BrO2 . This indicates that the molecule consists of 11 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid” include a molecular weight of 255.11 . Other specific properties such as melting point, boiling point, and density were not provided in the search results.

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .
    • Method : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • Preparation of Chiral Cyclopropyl Derivatives

    • Field : Organic Chemistry
    • Application : Enantiomerically enriched cyclopropyl ethers, amines, and cyclopropylazole derivatives possessing three stereogenic carbon atoms in a small cycle are obtained via the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes .
    • Method : The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the diastereoselectivity of the reaction .
    • Results : This method allows for the preparation of chiral cyclopropyl derivatives with high enantiomeric excess .
  • Alpha Bromination of Carboxylic Acids

    • Field : Organic Chemistry
    • Application : Alpha bromination of carboxylic acids is a common reaction in organic chemistry. This reaction is used to introduce a bromine atom at the alpha position of a carboxylic acid .
    • Method : The reaction involves the use of bromine and phosphorus tribromide (PBr3). The carboxylic acid reacts with PBr3 to form an acid bromide, which can enolize much more readily, making alpha bromination possible .
    • Results : The product of this reaction is an alpha-bromo carboxylic acid. This reaction is particularly useful because it allows for the introduction of a bromine atom at the alpha position of a carboxylic acid, which can then be used for further reactions .
  • Synthesis of Pyrazole Derivatives

    • Field : Organic Chemistry
    • Application : Pyrazole derivatives are important in medicinal chemistry due to their wide range of biological activities .
    • Method : The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones or alpha,beta-unsaturated carbonyl compounds .
    • Results : The products of these reactions are pyrazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities .
  • Synthesis of Cyclopropane Derivatives

    • Field : Organic Chemistry
    • Application : The synthesis of cyclopropane derivatives is a common reaction in organic chemistry. This reaction is used to introduce a cyclopropane ring into a molecule .
    • Method : The reaction involves the use of a diazo compound and a carbene. The diazo compound decomposes to form a carbene, which then reacts with an alkene to form a cyclopropane ring .
    • Results : The product of this reaction is a cyclopropane derivative. This reaction is particularly useful because it allows for the introduction of a cyclopropane ring into a molecule, which can then be used for further reactions .
  • Alpha Bromination of Carboxylic Acids

    • Field : Organic Chemistry
    • Application : Alpha bromination of carboxylic acids is a common reaction in organic chemistry. This reaction is used to introduce a bromine atom at the alpha position of a carboxylic acid .
    • Method : The reaction involves the use of bromine and phosphorus tribromide (PBr3). The carboxylic acid reacts with PBr3 to form an acid bromide, which can enolize much more readily, making alpha bromination possible .
    • Results : The product of this reaction is an alpha-bromo carboxylic acid. This reaction is particularly useful because it allows for the introduction of a bromine atom at the alpha position of a carboxylic acid, which can then be used for further reactions .

properties

IUPAC Name

1-(4-bromo-3-methylphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-7-6-8(2-3-9(7)12)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGZYPQBUSUONK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(CC2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742708
Record name 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid

CAS RN

1314654-60-8
Record name 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.